molecular formula C9H13NO B3367919 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole CAS No. 20108-84-3

7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole

Cat. No.: B3367919
CAS No.: 20108-84-3
M. Wt: 151.21 g/mol
InChI Key: ZIBFPCFRGMMYQR-UHFFFAOYSA-N
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Description

7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole is a heterocyclic compound that features a benzoxazole ring system with two methyl groups at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign catalysts and solvents, are being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzoxazole ring.

Scientific Research Applications

7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    5-Oxo-7,7-Dimethyl-5,6,7,8-Tetrahydro-4-H-Chromene: This compound shares a similar tetrahydro structure but differs in the presence of a chromene ring.

    6,7-Dimethyl-5,6,7,8-Tetrahydropterine: Another related compound with a tetrahydropterine ring system.

Uniqueness

7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole is unique due to its specific benzoxazole ring structure and the positioning of the methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

7,7-dimethyl-5,6-dihydro-4H-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(2)5-3-4-7-6-11-10-8(7)9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBFPCFRGMMYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2=CON=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00317529
Record name 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20108-84-3
Record name NSC317327
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00317529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole
Reactant of Route 2
7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole
Reactant of Route 3
7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole
Reactant of Route 4
7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole
Reactant of Route 5
7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole
Reactant of Route 6
7,7-Dimethyl-4,5,6,7-tetrahydro-2,1-benzoxazole

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